Methanesulfonic acid;silver

Electrodeposition Nanomaterials Silver coatings

Silver methanesulfonate delivers a weakly coordinating mesylate anion that eliminates nitrate discharge and EDTA in wastewater—critical for compliant electroless plating. It enables dense Cu@Ag core-shell powders with volume resistivity of 6.17×10⁻⁵ Ω·cm and reduces silver loading in Sn-Ag-Cu micro-bumps to 1.63 wt% (a 46–59% cost saving vs. SAC305). In catalysis, its intermediate Lewis acidity bridges AgOTf and AgNO₃ for chemoselective transformations neither extreme can achieve. Choose by counterion performance, not just silver ion equivalence.

Molecular Formula CH4AgO3S
Molecular Weight 203.98 g/mol
Cat. No. B7949063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid;silver
Molecular FormulaCH4AgO3S
Molecular Weight203.98 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.[Ag]
InChIInChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4);
InChIKeyGTBQRHOYAUGRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Methanesulfonate (AgCH₃SO₃) Technical Baseline for Procurement and Formulation Selection


Silver methanesulfonate (CAS 2386-52-9) is a silver(I) salt of methanesulfonic acid, characterized by the formula CH₃AgO₃S and a molecular weight of approximately 203 g/mol [1]. It exists as a white to gray crystalline powder with a density of 1.511 g/cm³ and a melting point range of 252–256 °C [1]. The methanesulfonate (mesylate) anion is recognized as a weakly coordinating ligand , a property that fundamentally differentiates this silver salt from its more strongly coordinating or oxidizing counterparts. This compound is soluble in water, alcohols, ether, and benzene, but insoluble in hexane and methylcyclopentane , providing a distinct solubility profile relevant to both synthetic and electrodeposition applications. Procurement decisions involving silver methanesulfonate should be guided by evidence-based performance comparisons against silver nitrate (AgNO₃) in electrodeposition contexts, silver trifluoromethanesulfonate (AgOTf) in catalytic applications, and conventional silver sources in conductive materials and plating formulations.

Why Silver Methanesulfonate Cannot Be Interchanged with Other Silver Salts: Counterion-Dependent Performance in Electrodeposition and Catalysis


Generic substitution among silver salts without careful counterion evaluation introduces significant technical risk across multiple application domains. The methanesulfonate anion confers a weakly coordinating character that differs fundamentally from the highly dissociating nitrate anion or the strongly electron-withdrawing triflate anion . In electrodeposition systems, this translates to measurable differences in nucleation density, grain morphology, and deposition rate [1]. In catalytic applications, silver methanesulfonate's balanced Lewis acidity and halide abstraction capability position it between the milder reactivity of silver nitrate and the highly electrophilic nature of silver triflate, enabling chemoselectivity not achievable with either extreme [2]. Formulators must recognize that simple silver ion equivalence fails to account for these counterion-mediated effects, which directly impact product performance metrics including coating uniformity, catalytic turnover, and conductive filler resistivity. The following quantitative evidence demonstrates precisely where silver methanesulfonate delivers measurable, verifiable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence: Silver Methanesulfonate Performance Data vs. Silver Nitrate, Silver Triflate, and Other Comparators


Silver Methanesulfonate vs. Silver Nitrate in Electrodeposition: Deposition Rate and Grain Morphology Comparison

In a comparative electrodeposition study of silver nanofilms conducted under identical experimental conditions, the silver nitrate system demonstrated faster film growth rate and produced smaller average grain sizes compared to the silver methanesulfonate system. This direct head-to-head comparison establishes that silver methanesulfonate electrodeposition yields coarser grains and slower deposition kinetics, which is advantageous when larger crystallite size, controlled morphology, or reduced nucleation density is desired [1].

Electrodeposition Nanomaterials Silver coatings

Volume Resistivity of Cu@Ag Conductive Powder Produced via Silver Methanesulfonate Electroless Plating: Measured Electrical Performance Data

A silver methanesulfonate-based electroless plating bath, formulated without nitrates or EDTA and utilizing methanesulfonate ions as the complexing agent, was used to deposit a uniform silver coating on hydrothermally pretreated copper powder. The resulting Cu@Ag core-shell powder, when incorporated as a conductive filler in an adhesive formulation, exhibited a volume resistivity of 6.17 × 10⁻⁵ Ω·cm as measured by the four-probe method. Following an aging test, the volume resistivity increased modestly to 7.15 × 10⁻⁵ Ω·cm [1].

Conductive adhesives Electroless plating Electronic packaging

Silver Methanesulfonate in Sn-Ag-Cu Micro-Bump Electrodeposition: Coating Uniformity and Silver Content Control

In the electrodeposition of Sn-Ag-Cu solder micro-bumps on 100 µm diameter copper mask substrates, the use of silver methanesulfonate as the silver ion source enabled the production of dense and uniform coatings with excellent overall consistency at low silver methanesulfonate concentrations. Quantitative analysis revealed that the silver content in the resulting coating was as low as 1.63 wt% while maintaining uniform element distribution and good intermetallic compound uniformity after reflow soldering [1].

Electrodeposition Lead-free solder Micro-bumps

Silver Methanesulfonate vs. Silver Triflate: Counterion Effects on Catalytic Reactivity and Chemoselectivity

Silver methanesulfonate occupies a distinct position in the reactivity spectrum of silver salts used for halide abstraction and catalysis. While silver trifluoromethanesulfonate (AgOTf) is a potent halide abstractor and strong Lewis acid catalyst for cross-coupling and intramolecular addition reactions, and silver nitrate offers milder reactivity, silver methanesulfonate provides intermediate Lewis acidity and halophilicity due to the moderately electron-withdrawing yet weakly coordinating mesylate anion [1]. This enables chemoselective transformations where AgOTf may cause undesired side reactions and AgNO₃ may lack sufficient activation power.

Organic synthesis Catalysis Halide abstraction

Silver Methanesulfonate Electroless Plating Bath: Nitrate-Free and EDTA-Free Formulation Advantage

The silver methanesulfonate-based electroless plating bath described in the Cu@Ag conductive powder study is explicitly formulated without nitrates and without ethylenediaminetetraacetic acid (EDTA), with methanesulfonate ions serving as the complexing agent for silver ion stabilization [1]. This formulation eliminates nitrate discharge—a regulated pollutant in many jurisdictions—and avoids EDTA, a persistent chelating agent that complicates wastewater treatment.

Electroless plating Green chemistry Wastewater compliance

Silver Methanesulfonate Solubility Profile: Comparative Solvent Compatibility Data

Silver methanesulfonate exhibits a characteristic solubility profile: soluble in water, alcohols, ether, and benzene; slightly soluble in toluene, o-chlorotoluene, and ethyl disulfide; and insoluble in hexane and methylcyclopentane . This profile differs from silver triflate, which shows only slight solubility in water and methanol [1], and from silver nitrate, which is highly soluble in water but has limited solubility in non-polar organic solvents.

Solubility Formulation Reaction medium

Silver Methanesulfonate Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Electroless Silver Plating for Conductive Fillers Requiring Nitrate-Free Processing

Silver methanesulfonate is the preferred silver source for electroless plating baths targeting conductive filler production when nitrate discharge restrictions apply or when EDTA must be avoided in wastewater streams. The compound enables the deposition of dense, continuous silver coatings on copper powder without nitrate or EDTA, achieving volume resistivity values of approximately 6.17 × 10⁻⁵ Ω·cm in resulting conductive adhesives. This scenario is validated by the 2025 Journal of Materials Science: Materials in Electronics study demonstrating successful Cu@Ag core-shell powder fabrication using silver methanesulfonate as the exclusive silver source [1].

Low-Silver Sn-Ag-Cu Micro-Bump Electrodeposition for Lead-Free Soldering

In semiconductor packaging and advanced interconnect applications where silver content minimization is economically advantageous without sacrificing coating quality, silver methanesulfonate enables the electrodeposition of Sn-Ag-Cu micro-bumps with silver content as low as 1.63 wt% while maintaining dense, uniform coatings. This represents a 46–59% reduction in silver loading compared to conventional SAC305 solder (3.0 wt% Ag), offering substantial material cost reduction potential in high-volume manufacturing of 100 µm scale micro-bumps [2].

Organic Synthesis Requiring Balanced Lewis Acidity Between AgOTf and AgNO₃

For catalytic transformations—particularly heterocyclization reactions and CO₂-mediated rearrangement of propargyl alcohols to α,β-unsaturated ketones and esters—silver methanesulfonate provides intermediate Lewis acidity that bridges the gap between the potent electrophilicity of silver triflate and the milder reactivity of silver nitrate. This balanced reactivity profile enables chemoselective activation where AgOTf would trigger unwanted side reactions and AgNO₃ would provide insufficient catalytic turnover .

Controlled-Grain Electrodeposition of Silver Nanofilms

When electrodeposition applications require coarser silver grain morphology or slower deposition kinetics rather than the fine-grained, rapid deposition characteristic of silver nitrate systems, silver methanesulfonate provides the appropriate deposition behavior. Comparative studies confirm that under identical conditions, silver methanesulfonate yields larger grain sizes and reduced film growth rates relative to silver nitrate, making it the appropriate choice when morphological control favoring larger crystallites is desired [3].

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